The compound "4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride" represents a class of benzothiazole derivatives that have garnered significant interest due to their broad spectrum of biological activity. Benzothiazoles have been identified as potent multitarget agents, particularly in the realm of antitumor activity. The synthesis and evaluation of these compounds have led to the discovery of several derivatives with promising pharmacological profiles, including antileukemic properties and the ability to inhibit bacterial DNA gyrase B, an enzyme crucial for bacterial DNA replication1 2.
The synthesis of novel 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives has led to the identification of compounds with potent antileukemic effects. These derivatives have been evaluated in human leukemia cells using various assays, including trypan blue exclusion, MTT, and LDH assays. The results have shown that these compounds mediate a significant cytotoxic response to cancer cell lines tested, with some derivatives displaying IC50 values less than 60 µM. Further structure-activity relationship (SAR) studies have indicated that the position and nature of substituents on the phenyl ring are crucial for the anti-leukemic activity1 6.
The optimization of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives as DNA gyrase B inhibitors represents another significant application. These inhibitors have the potential to serve as antibacterial agents, addressing the growing concern of antibiotic resistance. The computer-aided structure-based optimization process has been instrumental in enhancing the efficacy of these compounds against the target enzyme2.
This compound has been researched for its antibacterial properties and potential applications in cancer therapy due to its ability to induce apoptosis in human cancer cell lines and inhibit specific kinases involved in cell proliferation.
The synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride can be achieved through several methods. One notable approach involves the following steps:
The process can be optimized for yield and purity by controlling reaction conditions such as temperature and time .
The molecular structure of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride features a fused bicyclic system consisting of a benzene ring and a thiazole ring. Key structural elements include:
This structure allows for interaction with biological targets such as DNA gyrase B and various kinases .
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride participates in several chemical reactions primarily related to its role as an inhibitor:
These interactions are crucial for its antibacterial and potential anticancer properties .
The mechanism of action of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride involves:
The inhibition of DNA gyrase affects bacterial survival by preventing necessary replication processes. Similarly, kinase inhibition can lead to altered cellular signaling that may induce apoptosis in cancer cells .
The physical properties of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride include:
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride has several scientific applications:
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride is the systematic IUPAC name for this bicyclic amine hydrochloride salt. The core structure comprises a cyclohexene ring fused to a thiazole moiety, with amino substituents at positions 2 and 6, protonated as a dihydrochloride salt. Key synonyms include:
The compound’s stereoisomers are distinguished by specific CAS registry numbers:
Table 1: Nomenclature and Identifiers
Category | Identifier |
---|---|
Systematic Name | 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride |
Molecular Formula | C₇H₁₃Cl₂N₃S |
CAS (racemic) | 104617-48-3 |
CAS (S-enantiomer) | 106092-10-8 |
CAS (R-enantiomer) | 106092-11-9 |
Common Synonyms | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole dihydrochloride; Tetrahydrobenzothiazole-2,6-diamine HCl |
The molecular structure features a hydrogenated benzothiazole core with two protonated amino groups (–NH₃⁺). The chiral center at C6 confers stereoisomerism, significantly influencing biological activity. The (S)-configuration is pharmacologically relevant, evidenced by its role as a precursor to the dopamine agonist pramipexole [4] [10]. Key structural descriptors include:
N[C@H]1CCc2nc(N)sc2C1.Cl.Cl
[4] DRRYZHHKWSHHFT-BYPYZUCNSA-N
[4] X-ray crystallography confirms that the dihydrochloride salt stabilizes through ionic interactions between the ammonium groups and chloride ions. The cyclohexene ring adopts a half-chair conformation, while the thiazole ring remains planar [4].
Table 2: Stereochemical Variants
Configuration | CAS Number | Molecular Weight | Key Applications |
---|---|---|---|
Racemic | 104617-48-3 | 242.17 g/mol | Corrosion inhibition; NLO materials |
(S)-enantiomer | 106092-10-8 | 242.17 g/mol | Pramipexole synthesis |
(R)-enantiomer | 106092-11-9 | 169.25 g/mol (free base) | Chiral building blocks |
This dihydrochloride salt is a white to off-white crystalline powder with a melting point of 230–231°C [4]. It is hygroscopic and requires storage at 2–8°C under inert conditions to prevent decomposition [4] [9]. The hydrochloride salt form enhances water solubility relative to the free base (C₇H₁₁N₃S, MW 169.25 g/mol), which is critical for synthetic applications in aqueous media [3] [9]. Stability studies indicate sensitivity to light and oxidation, necessitating amber glassware and argon-blanketed storage [6].
While experimental spectral data are limited in public databases, predicted characterizations based on structural analogs include:
Synthetic Applications and Industrial Relevance
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1